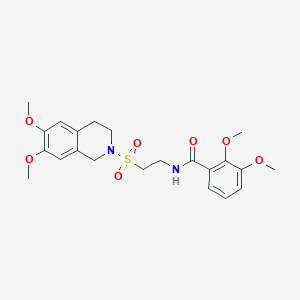

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide

Description

This compound is a synthetic benzamide derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a 2,3-dimethoxybenzamide moiety. Its structural complexity arises from the integration of multiple methoxy groups and a sulfonamide bridge, which confer unique physicochemical and pharmacological properties. The sulfonamide and methoxy groups are critical for enhancing solubility and receptor-binding affinity, as observed in related compounds .

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O7S/c1-28-18-7-5-6-17(21(18)31-4)22(25)23-9-11-32(26,27)24-10-8-15-12-19(29-2)20(30-3)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKSHFYCRRRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps:

Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be synthesized from homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) through a reaction with aliphatic nitro compounds in polyphosphoric acid.

Sulfonylation: The resulting isoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

Coupling with 2,3-dimethoxybenzamide: The final step involves coupling the sulfonylated isoquinoline with 2,3-dimethoxybenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the sulfonyl group or the isoquinoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: DDQ in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuroprotection and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or novel catalysts for chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The isoquinoline moiety can mimic natural substrates of certain enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can form strong interactions with protein targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized through comparisons with analogs sharing the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold or benzamide/sulfonamide functionalities. Below is a detailed analysis:

Core Scaffold Variations

Functional Group Comparisons

- Sulfonamide vs. Carboxamide :

The sulfonylethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to carboxamide analogs (e.g., compound 30 in ). This modification may improve blood-brain barrier penetration, as seen in Sigma-2 ligands . - Methoxy Substitutions: The 2,3-dimethoxybenzamide moiety distinguishes it from analogs with single methoxy or halogenated benzamides (e.g., 5-iodo substitution in ). Methoxy groups are known to modulate receptor selectivity and metabolic stability .

Pharmacokinetic and Binding Data

Limited direct data exist for the target compound. However, inferences can be drawn from related structures:

- Sigma-2 Receptor Affinity: Analogs with butyl linkers (e.g., compound in ) exhibit nanomolar affinity (Kᵢ = 3.2 nM), suggesting the sulfonylethyl linker in the target compound may retain similar potency due to conserved dihydroisoquinoline and benzamide motifs .

- Orexin Receptor Selectivity :

Benzyl-acetamide derivatives (e.g., compound 30 ) show orexin-1 antagonism, whereas the target compound’s sulfonamide group may redirect activity toward Sigma-2 or other GPCRs.

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C18H24N2O5S

- Molecular Weight : 372.46 g/mol

- CAS Number : 160446-15-1

Research indicates that this compound exhibits various biological activities primarily through:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting that this compound may share similar properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related isoquinoline derivatives. For instance:

- A derivative demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated through in vitro assays:

- Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |

|---|---|---|

| Compound A | 60.72% | 2.20 |

| Compound B | 27.93% | 2.91 |

| N-(substituted) | 55.24% | 1.77 |

These results indicate that the compound has the potential to act as a potent anti-inflammatory agent .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines showed that N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study on Inflammatory Models

In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The study concluded that the compound could be a candidate for developing new anti-inflammatory therapies .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,3-dimethoxybenzamide?

The synthesis typically involves sulfonation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core followed by coupling with 2,3-dimethoxybenzamide derivatives. Key steps include:

- Sulfonation : Reacting the isoquinoline moiety with sulfonyl chloride under basic conditions (e.g., NaHCO₃) to introduce the sulfonyl group .

- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the sulfonated intermediate to 2,3-dimethoxybenzoic acid derivatives .

- Purification : Crystallization from ethanol or dimethyl sulfoxide (DMSO) to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- ¹H and ¹³C NMR : To verify methoxy groups (δ ~3.8–4.0 ppm for OCH₃), aromatic protons, and dihydroisoquinoline backbone .

- IR Spectroscopy : Confirming sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- In vitro binding assays : Radiolabeled ligands (e.g., [¹²⁵I] derivatives) to study interactions with targets like Sigma-2 Receptors (TMEM97) .

- Cell viability assays : MTT or Hoechst 33342 staining to evaluate cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How does the compound modulate Sigma-2 Receptor (TMEM97) activity, and what experimental models validate this mechanism?

The compound acts as a Sigma-2 antagonist, inhibiting LDL internalization by disrupting ternary complex formation (TMEM97-PGRMC1-LDLR). Validation involves:

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell type) or compound purity. Solutions include:

- Cross-validation : Replicating assays in multiple cell lines (e.g., MCF-7, PC-3) .

- Purity assessment : HPLC or TLC to confirm >95% purity before testing .

- Dose-response curves : Establishing EC₅₀/IC₅₀ values to account for concentration-dependent effects .

Q. How can computational methods predict the compound’s binding affinity and selectivity?

- Molecular docking : Using software like AutoDock Vina to model interactions with TMEM97’s ligand-binding pocket .

- QSAR modeling : Correlating structural features (e.g., methoxy positions) with activity data from analogs .

Q. What structural modifications enhance its metabolic stability without compromising efficacy?

- Substituent optimization : Replacing labile methoxy groups with halogens (e.g., Cl, F) to reduce CYP450-mediated oxidation .

- Pro-drug design : Introducing ester moieties for improved bioavailability, as seen in related isoquinoline derivatives .

Q. How can synthesis scalability be optimized for in vivo studies?

- Solvent selection : Replacing DMSO with ethanol or acetonitrile for safer large-scale reactions .

- Catalyst screening : Testing Pd/C or Ni catalysts for efficient coupling steps .

- Yield tracking : DOE (Design of Experiments) to identify optimal temperature and pH conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.